molecular formula C17H19N3O B11062086 N-[2-(cyclohex-1-en-1-yl)ethyl]quinoxaline-2-carboxamide

N-[2-(cyclohex-1-en-1-yl)ethyl]quinoxaline-2-carboxamide

Cat. No.: B11062086
M. Wt: 281.35 g/mol
InChI Key: MJCRSULOVYWEJC-UHFFFAOYSA-N
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Description

N~2~-[2-(1-CYCLOHEXENYL)ETHYL]-2-QUINOXALINECARBOXAMIDE is an organic compound that features a quinoxaline core substituted with a cyclohexenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[2-(1-CYCLOHEXENYL)ETHYL]-2-QUINOXALINECARBOXAMIDE typically involves the reaction of quinoxaline-2-carboxylic acid with 2-(1-cyclohexenyl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

For industrial-scale production, the process may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N~2~-[2-(1-CYCLOHEXENYL)ETHYL]-2-QUINOXALINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the cyclohexenyl group.

    Reduction: Reduced forms of the quinoxaline ring.

    Substitution: Substituted quinoxaline derivatives.

Scientific Research Applications

N~2~-[2-(1-CYCLOHEXENYL)ETHYL]-2-QUINOXALINECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as optoelectronic devices and sensors.

Mechanism of Action

The mechanism of action of N2-[2-(1-CYCLOHEXENYL)ETHYL]-2-QUINOXALINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-cyclohexenyl)ethyl]-N’-[2-(5-bromopyridyl)]-thiourea
  • N-[2-(1-cyclohexenyl)ethyl]-N’-[2-(5-chloropyridyl)]-thiourea
  • Poly[bis[2-(1-cyclohexenyl)ethylammonium] di-[mu]-iodo-diodoplumbate(II)]

Uniqueness

N~2~-[2-(1-CYCLOHEXENYL)ETHYL]-2-QUINOXALINECARBOXAMIDE is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]quinoxaline-2-carboxamide

InChI

InChI=1S/C17H19N3O/c21-17(18-11-10-13-6-2-1-3-7-13)16-12-19-14-8-4-5-9-15(14)20-16/h4-6,8-9,12H,1-3,7,10-11H2,(H,18,21)

InChI Key

MJCRSULOVYWEJC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=NC3=CC=CC=C3N=C2

Origin of Product

United States

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